1,1-Dichloroethene;methyl prop-2-enoate;prop-2-enenitrile
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Overview
Description
The compound “1,1-Dichloroethene; methyl prop-2-enoate; prop-2-enenitrile” is a combination of three distinct chemical entities: 1,1-Dichloroethene, methyl prop-2-enoate, and prop-2-enenitrile. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
1. 1,1-Dichloroethene
It is a colorless liquid with a sharp odor and is poorly soluble in water but soluble in organic solvents . This compound is primarily used as a comonomer in the polymerization of vinyl chloride, acrylonitrile, and acrylates .
2. Methyl Prop-2-enoate
It is a colorless liquid with a characteristic acrid odor and is mainly produced to make acrylate fiber, which is used to weave synthetic carpets . It is also a reagent in the synthesis of various pharmaceutical intermediates .
3. Prop-2-enenitrile
It is a colorless volatile liquid with a pungent odor and is used as a monomer in the production of polyacrylonitrile and other polymers .
Preparation Methods
1. 1,1-Dichloroethene: 1,1-Dichloroethene is produced by the dehydrochlorination of 1,1,2-trichloroethane, a relatively unwanted byproduct in the production of 1,1,1-trichloroethane and 1,2-dichloroethane. The conversion is a base-catalyzed reaction that uses either sodium hydroxide or calcium hydroxide at a temperature of around 100°C .
2. Methyl Prop-2-enoate: Methyl prop-2-enoate is typically produced by the esterification of acrylic acid with methanol under acid catalysis, such as sulfuric acid or p-toluenesulfonic acid . Another method involves the transesterification of methyl lactate in the presence of ethenone .
3. Prop-2-enenitrile: Prop-2-enenitrile is produced by the ammoxidation of propylene, where propylene, ammonia, and oxygen react in the presence of a catalyst to form acrylonitrile .
Chemical Reactions Analysis
1. 1,1-Dichloroethene: 1,1-Dichloroethene undergoes various chemical reactions, including polymerization to form polyvinylidene chloride. It can also undergo dehydrochlorination to form chloroacetylene .
2. Methyl Prop-2-enoate: Methyl prop-2-enoate can undergo polymerization to form polymethyl acrylate. It can also participate in Michael addition reactions and Diels-Alder reactions .
3. Prop-2-enenitrile: Prop-2-enenitrile can undergo polymerization to form polyacrylonitrile. It can also participate in nucleophilic addition reactions and can be hydrolyzed to form acrylamide .
Scientific Research Applications
1. 1,1-Dichloroethene: 1,1-Dichloroethene is used in the production of high-purity silicon dioxide films in semiconductor device fabrication . It is also used as a comonomer in the production of various polymers .
2. Methyl Prop-2-enoate: Methyl prop-2-enoate is used as a co-monomer with a variety of vinyl and acrylic monomers in the polymerization of various polymers . It is also used in the synthesis of pharmaceutical intermediates and as a reagent in organic synthesis .
3. Prop-2-enenitrile: Prop-2-enenitrile is used in the production of polyacrylonitrile, which is a precursor for carbon fiber . It is also used in the production of acrylamide and other chemicals .
Mechanism of Action
1. 1,1-Dichloroethene: 1,1-Dichloroethene exerts its effects through metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage .
2. Methyl Prop-2-enoate: Methyl prop-2-enoate acts as a monomer in polymerization reactions, where it undergoes free radical polymerization to form polymethyl acrylate .
3. Prop-2-enenitrile: Prop-2-enenitrile acts as a monomer in polymerization reactions to form polyacrylonitrile. It can also undergo nucleophilic addition reactions to form various derivatives .
Comparison with Similar Compounds
1. 1,1-Dichloroethene: Similar compounds include vinyl chloride and 1,2-dichloroethane. 1,1-Dichloroethene is unique in its ability to form polyvinylidene chloride, which has distinct properties compared to polyvinyl chloride .
2. Methyl Prop-2-enoate: Similar compounds include ethyl acrylate and butyl acrylate. Methyl prop-2-enoate is unique in its lower boiling point and higher reactivity in polymerization reactions .
3. Prop-2-enenitrile: Similar compounds include methacrylonitrile and crotonitrile. Prop-2-enenitrile is unique in its use as a precursor for carbon fiber production .
Properties
CAS No. |
24968-80-7 |
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Molecular Formula |
C9H11Cl2NO2 |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
1,1-dichloroethene;methyl prop-2-enoate;prop-2-enenitrile |
InChI |
InChI=1S/C4H6O2.C3H3N.C2H2Cl2/c1-3-4(5)6-2;1-2-3-4;1-2(3)4/h3H,1H2,2H3;2H,1H2;1H2 |
InChI Key |
JXNCOIYSKIAACX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C.C=CC#N.C=C(Cl)Cl |
Related CAS |
24968-80-7 |
Origin of Product |
United States |
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